Unii-QR7RH66qdb

Vue d'ensemble

Description

NCX-6560 est un dérivé novateur de l'atorvastatine libérant de l'oxyde nitrique. Il est conçu pour combiner les effets hypolipidémiants de l'atorvastatine aux avantages supplémentaires de la libération d'oxyde nitrique. Ce composé s'est avéré prometteur pour réduire la biosynthèse du cholestérol et présenter des propriétés anti-inflammatoires et anti-thrombotiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NCX-6560 implique l'incorporation d'un groupement libérant de l'oxyde nitrique dans la molécule d'atorvastatine. La voie de synthèse spécifique et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. Elle implique généralement des techniques de synthèse organique en plusieurs étapes, notamment des réactions de nitration et d'estérification .

Méthodes de production industrielle

La production industrielle de NCX-6560 suivrait probablement les processus de fabrication pharmaceutique standard, notamment la synthèse organique à grande échelle, la purification et la formulation. Les méthodes exactes dépendraient de l'optimisation de la voie de synthèse pour la mise à l'échelle et la rentabilité .

Analyse Des Réactions Chimiques

Types de réactions

NCX-6560 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupement libérant de l'oxyde nitrique peut subir des réactions d'oxydation.

Réduction : Le composant atorvastatine peut participer à des réactions de réduction.

Substitution : Diverses réactions de substitution peuvent se produire sur les cycles aromatiques de la molécule.

Réactifs et conditions courants

Oxydation : Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les conditions impliquent généralement l'utilisation de catalyseurs et de solvants comme le dichlorométhane ou l'éthanol.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés nitro, tandis que la réduction peut produire des dérivés amine .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les mécanismes de libération de l'oxyde nitrique.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire impliquant l'oxyde nitrique.

Médecine : Exploré pour son potentiel à traiter les maladies cardiovasculaires en abaissant le cholestérol et en fournissant des avantages anti-inflammatoires.

Mécanisme d'action

NCX-6560 exerce ses effets par un double mécanisme :

Hypolipidémiante : Inhibe l'enzyme 3-hydroxy-3-méthylglutaryl-coenzyme A réductase, réduisant la biosynthèse du cholestérol.

Libération d'oxyde nitrique : Le groupement libérant de l'oxyde nitrique libère de l'oxyde nitrique, qui possède des effets vasodilatateurs, anti-inflammatoires et anti-thrombotiques.

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study nitric oxide release mechanisms.

Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.

Medicine: Explored for its potential to treat cardiovascular diseases by lowering cholesterol and providing anti-inflammatory benefits.

Mécanisme D'action

NCX-6560 exerts its effects through a dual mechanism:

Comparaison Avec Des Composés Similaires

Composés similaires

Atorvastatine : Le composé parent, principalement un agent hypolipidémiant.

Simvastatine : Une autre statine présentant des propriétés hypolipidémiantes similaires mais sans libération d'oxyde nitrique.

Nitroglycérine : Un donneur d'oxyde nitrique utilisé pour ses effets vasodilatateurs, mais qui ne possède pas de propriétés hypolipidémiantes.

Unicité

NCX-6560 est unique en sa combinaison de propriétés hypolipidémiantes et libérant de l'oxyde nitrique. Cette double action fournit des avantages thérapeutiques améliorés, notamment une amélioration des résultats cardiovasculaires et une réduction des effets secondaires par rapport aux statines conventionnelles .

Activité Biologique

UNII-QR7RH66qdb is a compound belonging to the class of prodigiosenes, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and induce apoptosis in cancer cells. The following mechanisms have been identified:

- DNA Cleavage : Prodigiosenes, including this compound, exhibit Cu(II)-mediated DNA cleavage activity. This action leads to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis .

- Topoisomerase Inhibition : These compounds act as dual topoisomerase inhibitors, disrupting DNA replication and transcription processes essential for cell survival .

- Membrane Transport : They facilitate the transport of H⁺/Cl⁻ across membranes, which may alter cellular ion homeostasis and contribute to cytotoxic effects .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. The results indicate a strong correlation between the compound's structure and its cytotoxic potency.

Table 1: Cytotoxicity of Prodigiosenes Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.2 | DNA cleavage, ROS generation |

| This compound | A549 (Lung Cancer) | 4.8 | Topoisomerase inhibition |

| This compound | HeLa (Cervical Cancer) | 3.9 | Membrane transport |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

The MIC values reflect the lowest concentration of the compound that inhibits visible growth of the bacteria.

Case Studies

Several case studies highlight the clinical potential of prodigiosenes like this compound:

- Photodynamic Therapy : A study demonstrated that Cu(II) complexes of prodigiosenes showed enhanced photodynamic effects in vitro, suggesting their use in targeted cancer therapies .

- Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutics may enhance therapeutic efficacy while reducing side effects due to synergistic effects on apoptosis pathways .

Propriétés

Numéro CAS |

803728-45-2 |

|---|---|

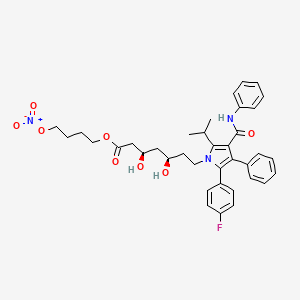

Formule moléculaire |

C37H42FN3O8 |

Poids moléculaire |

675.7 g/mol |

Nom IUPAC |

4-nitrooxybutyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C37H42FN3O8/c1-25(2)35-34(37(45)39-29-13-7-4-8-14-29)33(26-11-5-3-6-12-26)36(27-15-17-28(38)18-16-27)40(35)20-19-30(42)23-31(43)24-32(44)48-21-9-10-22-49-41(46)47/h3-8,11-18,25,30-31,42-43H,9-10,19-24H2,1-2H3,(H,39,45)/t30-,31-/m1/s1 |

Clé InChI |

QBBIDMMGINYIJJ-FIRIVFDPSA-N |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

SMILES isomérique |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

SMILES canonique |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NCX-6560; NCX 6560; NCX6560 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.